molecular formula C11H14N2O B8564899 2-Amino-6-isobutoxybenzonitrile

2-Amino-6-isobutoxybenzonitrile

Cat. No.: B8564899
M. Wt: 190.24 g/mol
InChI Key: AYXZQHYWVIDZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-isobutoxybenzonitrile is a substituted benzonitrile derivative featuring an amino group at the 2-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 6-position of the benzene ring. These compounds are typically utilized in pharmaceutical and agrochemical research as intermediates for synthesizing heterocyclic compounds, such as quinazolines and benzothiazoles .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-6-(2-methylpropoxy)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-8(2)7-14-11-5-3-4-10(13)9(11)6-12/h3-5,8H,7,13H2,1-2H3

InChI Key

AYXZQHYWVIDZGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-6-isobutoxybenzonitrile and its analogs:

Compound Substituent (6-position) Molecular Formula Molecular Weight Key Properties Applications
This compound Isobutoxy (-OCH₂CH(CH₃)₂) C₁₁H₁₄N₂O 190.24 g/mol High lipophilicity (predicted), moderate steric hindrance Potential intermediate for lipophilic drug candidates
2-Amino-6-hydroxybenzonitrile Hydroxyl (-OH) C₇H₆N₂O 134.1 g/mol Polar, hydrogen-bonding capability, melting point >200°C (decomposes) Synthesis of quinazoline derivatives, metal-chelating agents
6-Amino-3-bromo-2-fluorobenzonitrile Bromo (-Br), Fluoro (-F) C₇H₄N₂FBr 215.02 g/mol Electrophilic reactivity (due to Br/F), melting point uncharacterized Cross-coupling reactions, halogenated intermediates for agrochemicals
2-Amino-6-methoxybenzonitrile Methoxy (-OCH₃) C₈H₈N₂O 148.16 g/mol Moderate solubility in polar solvents, melting point ~150–160°C Precursor for methoxy-substituted heterocycles

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The isobutoxy group introduces significant steric bulk and lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH). This may reduce solubility in polar solvents but enhance passive diffusion across biological membranes .
  • Hydroxyl and methoxy groups increase polarity, making these analogs more suitable for aqueous-phase reactions or metal coordination .

Synthetic Utility: Halogenated derivatives (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) are preferred for Suzuki-Miyaura cross-coupling reactions due to the presence of bromine and fluorine . Hydroxy and methoxy analogs are more reactive in nucleophilic aromatic substitution, facilitating heterocycle formation .

Thermal Stability :

  • Hydroxy-substituted benzonitriles exhibit lower thermal stability, often decomposing above 200°C, whereas methoxy and isobutoxy derivatives are expected to have higher melting points due to reduced hydrogen bonding .

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